![molecular formula C6H6OS2 B3022332 2-(Methylthio)thiophene-3-carboxaldehyde CAS No. 76834-95-2](/img/structure/B3022332.png)
2-(Methylthio)thiophene-3-carboxaldehyde
Overview
Description
2-(Methylthio)thiophene-3-carboxaldehyde is a chemical compound with the molecular formula C6H6OS2 and a molecular weight of 158.25 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methylthiothiophene with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the formylation process.
Industrial Production Methods
Industrial production of 2-(Methylthio)thiophene-3-carboxaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thiophene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Methylthio)thiophene-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylthio)thiophene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure and functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methylthio group.
2-Butylthiophene: Contains a butyl group instead of a methylthio group.
2-Octylthiophene: Contains an octyl group instead of a methylthio group.
Uniqueness
2-(Methylthio)thiophene-3-carboxaldehyde is unique due to the presence of both a methylthio group and a formyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
2-(Methylthio)thiophene-3-carboxaldehyde (CAS No. 76834-95-2) is a sulfur-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both a methylthio group and a carboxaldehyde functional group, positions it as an interesting candidate for various biological applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C6H6OS2
- Molecular Weight : 158.25 g/mol
The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic applications in organic chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities and their mechanisms.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiophene derivatives. The thiophene ring system is recognized for its ability to interact with biological membranes and inhibit microbial growth. For instance, compounds containing thiophene moieties have shown effectiveness against various bacterial strains, potentially due to their electron-rich characteristics enhancing membrane permeability .
Table 1: Antimicrobial Activity of Thiophene Derivatives
Anticancer Properties
The anticancer potential of thiophene derivatives has been extensively studied. Research suggests that these compounds may act as inhibitors of specific kinases or apoptosis modulators, which are crucial pathways in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications on the thiophene ring can enhance anticancer activity by improving binding affinity to target proteins .
Case Study: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Its interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Moderate | Significant | Methylthio and aldehyde groups |
3-Methyl-2-thiophenecarboxaldehyde | High | Moderate | Lacks methylthio group |
Thiophenes with halogen substitutions | Low | Variable | Enhanced reactivity but less selectivity |
Properties
IUPAC Name |
2-methylsulfanylthiophene-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c1-8-6-5(4-7)2-3-9-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPKXSLFIDCIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.